![molecular formula C19H21N3O B2577139 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide CAS No. 868977-69-9](/img/structure/B2577139.png)
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
- Imidazo[1,2-a]pyridines exhibit promising pharmacological properties. Researchers have explored their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial compounds .
- Imidazo[1,2-a]pyridines have been investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
- Researchers have evaluated the antibacterial and antifungal properties of imidazo[1,2-a]pyridines. These compounds can inhibit microbial growth and may serve as leads for novel antibiotics .
- Q203, a derivative of imidazo[1,2-a]pyridine, has shown significant promise in treating tuberculosis. In a mouse model, it led to a substantial reduction in bacterial load .
- Researchers have developed efficient methods for functionalizing imidazo[1,2-a]pyridines. Direct functionalization of this scaffold allows for the construction of diverse derivatives with specific properties .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Antimicrobial Activity
Tuberculosis Treatment
Functionalization Strategies
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-17(15-8-4-3-5-9-15)19(23)20-12-11-16-14-22-13-7-6-10-18(22)21-16/h3-10,13-14,17H,2,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBUYDKDFUWVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.